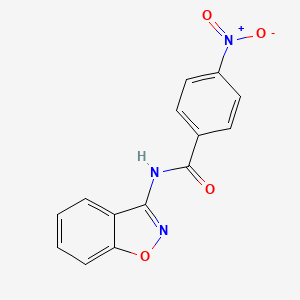![molecular formula C25H23FN4O3S B11418380 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B11418380.png)
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often starts with the condensation of appropriate aldehydes and amines to form the pyrimidine ring. Common reagents include ammonium acetate and formic acid under reflux conditions.
Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The thiol group is introduced by reacting the intermediate with a thiolating agent like thiourea, followed by hydrolysis.
Amide Formation: The final step involves coupling the thioether intermediate with 3-methoxyphenylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with a pyrido[2,3-d]pyrimidine core have shown potential as enzyme inhibitors, particularly kinases. This makes them valuable in the study of cell signaling pathways and cancer research.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide likely involves its interaction with specific molecular targets, such as kinases or other enzymes. The fluorobenzyl group and the pyrido[2,3-d]pyrimidine core are known to enhance binding affinity to these targets, potentially inhibiting their activity and affecting downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2-((4-fluorobenzyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity. The presence of the methoxyphenyl and butanamide groups could also influence its pharmacokinetic properties, potentially improving its efficacy and safety profile.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
特性
分子式 |
C25H23FN4O3S |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide |
InChI |
InChI=1S/C25H23FN4O3S/c1-3-21(23(31)28-18-6-4-7-19(14-18)33-2)34-25-29-22-20(8-5-13-27-22)24(32)30(25)15-16-9-11-17(26)12-10-16/h4-14,21H,3,15H2,1-2H3,(H,28,31) |
InChIキー |
ZHBCIHKDPLZWJI-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418302.png)
![4-(4-butoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418304.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11418306.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418313.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418315.png)
![4-oxo-N-(2-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418318.png)
![Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11418319.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11418326.png)
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B11418341.png)
![N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418353.png)


